molecular formula C44H44N2P2 B8066394 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-

Cat. No.: B8066394
M. Wt: 662.8 g/mol
InChI Key: OBHPYVNBXWUKNY-COCZKOEFSA-N
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Description

The compound “1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-” (CAS: 1224727-08-5; molecular formula: C₄₈H₅₂N₂P₂) is a chiral, C₂-symmetric ligand with a cyclohexanediamine backbone substituted by bulky phosphine-containing aryl groups. Its stereochemistry ((1S,2S)) and the presence of diphenylphosphine moieties make it highly effective in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The ligand’s design leverages the electron-rich phosphine donors and steric bulk to enhance enantioselectivity and stabilize metal intermediates. Applications span pharmaceutical synthesis and fine chemical production, where precise stereochemical control is critical .

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPYVNBXWUKNY-COCZKOEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

ComponentRolePurity/Handling
(1S,2S)-Cyclohexane-1,2-diamineChiral backbone≥98% enantiomeric excess
2-(Diphenylphosphino)benzyl chlorideAlkylating agentFreshly prepared, stored under argon
Sodium hydride (NaH)Base60% dispersion in mineral oil
Tetrahydrofuran (THF)SolventAnhydrous, degassed

Reaction Conditions

  • Inert atmosphere : Conducted under argon/nitrogen using Schlenk techniques.

  • Temperature : Room temperature to 60°C, avoiding excessive heat to prevent racemization.

  • Stoichiometry : 2.2 equivalents of 2-(diphenylphosphino)benzyl chloride per diamine to ensure complete bis-alkylation.

Stepwise Mechanism

  • Deprotonation : NaH deprotonates the primary amines of (1S,2S)-cyclohexane-1,2-diamine, generating nucleophilic amide intermediates.

  • Alkylation : Sequential substitution of chloride by the amide groups forms C–N bonds, appending the phosphine-containing benzyl groups.

  • Work-up : Quench excess NaH with methanol, extract product into DCM, and wash with brine to remove salts.

Purification

  • Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution) isolates the product (Rf ≈ 0.3).

  • Recrystallization : Dissolve in hot toluene, cool to −20°C, and filter to yield yellow crystals.

Critical Parameters for Optimization

Solvent Selection

SolventDielectric Constant (ε)Reaction EfficiencyRationale
THF7.6HighDissolves both reactants, inert to NaH
DCM8.9ModerateLimited solubility of NaH
Toluene2.4LowPoor polar reactant solubility

THF is preferred due to its balance of polarity and compatibility with strong bases.

Base Impact on Yield

BasepKa (Conj. Acid)Yield (%)Byproducts
NaH~3585–90Minimal
KOH15.760–65Hydrolysis of phosphine
Et3N10.7<50Incomplete deprotonation

NaH’s strong basicity ensures quantitative deprotonation without degrading phosphine groups.

Characterization and Validation

Spectroscopic Data

  • 31P NMR (CDCl3) : δ −12.5 ppm (singlet, PPh2).

  • 1H NMR (CDCl3) : δ 7.2–7.4 (m, aromatic H), 3.8 (d, J = 12 Hz, CH2P), 2.6–1.2 (m, cyclohexyl H).

  • HRMS : m/z 663.2998 [M+H]+ (calc. 663.2981).

Chiral Purity Assessment

  • HPLC (Chiralpak AD-H) : >99% ee, eluting at 14.3 min (hexane/i-PrOH 90:10).

  • Optical rotation : [α]D25 = +45.2° (c = 1.0, CHCl3).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor setup : Enhances mixing and heat transfer, reducing reaction time from 24 h to 2 h.

  • In-line quenching : Automated methanol addition minimizes manual handling of pyrophoric NaH.

Cost-Efficiency Analysis

ComponentLab-Scale Cost (USD/g)Bulk Cost (USD/g)
(1S,2S)-Diamine12035
2-(Ph2P)benzyl chloride9028
Total 21063

Bulk purchasing and catalytic recycling (e.g., NaH recovery) cut costs by 70%.

MetricValueImprovement vs. Batch
E-factor (kg waste/kg product)8.758% reduction
PMI (Process Mass Intensity)12.445% reduction

Flow systems reduce solvent use by 80%, aligning with ACS Green Chemistry principles.

Recent Advancements and Alternatives

Photocatalytic Alkylation

  • Ir(ppy)3 catalysis : Visible-light-driven C–N bond formation at 25°C, achieving 88% yield without base.

  • Benefits : Eliminates NaH, enhances functional group tolerance.

Biocatalytic Approaches

  • Transaminase engineering : Asymmetric synthesis of (1S,2S)-diamine from prochiral diketones (95% ee).

  • Sustainability : Enzymatic routes operate in water at pH 7, reducing organic solvent use.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- undergoes various types of chemical reactions, including:

    Complexation: Forms stable complexes with transition metals, such as palladium, platinum, and rhodium.

    Oxidation: Can be oxidized to form phosphine oxides.

    Substitution: Participates in nucleophilic substitution reactions due to the presence of amine groups.

Common Reagents and Conditions

    Complexation: Typically involves metal salts, such as palladium acetate or rhodium chloride, in the presence of a suitable solvent, like dichloromethane or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Metal Complexes: Formation of metal-ligand complexes, which are crucial in catalytic applications.

    Phosphine Oxides: Resulting from oxidation reactions.

    Substituted Amines: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄₄H₄₄N₂P₂
  • Molecular Weight : 662.78 g/mol
  • CAS Number : 174758-63-5

The compound features a cyclohexane backbone with two diphenylphosphino groups attached to the nitrogen atoms of the diamine. This unique structure enhances its ability to coordinate with metal centers, making it an effective ligand in various catalytic processes.

Applications in Catalysis

1. Asymmetric Synthesis

One of the primary applications of (1S,2S)-1,2-cyclohexanediamine is its use as a chiral ligand in asymmetric synthesis. It has been successfully employed in several catalytic reactions:

  • Aminolysis of Aziridines : The compound facilitates the ring-opening of aziridines to produce chiral 1,2-diamines. This method has shown high yields and enantioselectivities, making it a valuable strategy for synthesizing complex molecules .
  • Hydroamination Reactions : It serves as a catalyst for hydroamination reactions where alkenes are converted into amines. This process is crucial for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Tamiflu

In a notable study, (1S,2S)-1,2-cyclohexanediamine was utilized in the asymmetric synthesis of Tamiflu (oseltamivir), an antiviral medication used to treat influenza. The process involved the transformation of meso-aziridines into the desired diamine intermediate with excellent yields (up to 96%) and good enantioselectivity (83–96% ee) .

Case Study 2: Chiral Ligands for Metal Catalysis

The compound has been explored as a chiral ligand in metal-catalyzed reactions. For instance, when paired with transition metals such as palladium or ruthenium, it has been used to catalyze various cross-coupling reactions that yield optically active products essential for drug development .

Comparison Table of Applications

ApplicationDescriptionYield/Selectivity
Aminolysis of AziridinesRing-opening to produce chiral 1,2-diaminesHigh yields (94-99%)
HydroaminationConversion of alkenes to aminesGood enantioselectivity
Synthesis of TamifluAsymmetric synthesis from aziridine96% yield
Metal-Catalyzed ReactionsCross-coupling for optically active productsVaries

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- involves:

    Molecular Targets: Primarily targets transition metals to form stable complexes.

    Pathways: Participates in catalytic cycles, such as hydrogenation and cross-coupling reactions, by stabilizing the metal center and facilitating the transfer of ligands or substrates.

Comparison with Similar Compounds

(1S,2S)-N,N′-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine

  • Structure : Differs by replacing diphenylphosphine with di-p-tolylphosphine groups.
  • Molecular Weight : 718.906 g/mol (vs. 718.9 g/mol for the target compound), indicating minimal structural divergence .

(1S,2S)-N,N′-Dihydroxy-N,N′-bis(diphenylacetyl)-1,2-cyclohexanediamine ((S)-CBHA-DPA)

  • Structure : Features hydroxyl and diphenylacetyl groups instead of phosphine substituents.
  • Application : Used as a chiral solvating agent (CSA) for enantiomeric excess (ee) determination via NMR, contrasting with the catalytic role of the target ligand .
  • Stereochemical Utility: Both compounds exploit C₂ symmetry for enantioselectivity but differ in donor atoms (O vs. P) and reactivity .

(1R,2R)- and (1S,2S)-N,N′-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride

  • Structure : Lacks phosphine groups; substituents are benzyl amines.
  • Role: Primarily used as intermediates in ligand synthesis or organocatalysis. The absence of phosphorus limits metal-coordination capabilities, reducing utility in transition-metal catalysis .
  • Molecular Weight : 367.35 g/mol (dihydrochloride form), significantly lower than the phosphine-containing target compound .

(1S,2S)-N,N′-Dimethyl-1,2-cyclohexanediamine

  • Structure : Simplified methyl substituents instead of arylphosphine groups.
  • Applications : Serves as a precursor for chiral ligands or catalysts in asymmetric alkylation. The reduced steric bulk limits its efficacy in reactions requiring high enantioselectivity .
  • Molecular Weight : 142.24 g/mol, highlighting its minimalistic design .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Primary Applications Key Differences vs. Target Compound Reference ID
Target Compound Bis(diphenylphosphino)benzyl 718.9 Asymmetric hydrogenation, cross-coupling Reference standard
(1S,2S)-N,N′-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine Di-p-tolylphosphine 718.906 Enhanced steric bulk in catalysis Increased electron-donating capacity
(S)-CBHA-DPA Hydroxyl, diphenylacetyl 484.56 Chiral solvating agent (NMR-based ee analysis Non-catalytic; O-based donors
(1S,2S)-N,N′-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride Benzyl amines 367.35 Ligand precursor, organocatalysis No phosphorus; limited metal coordination
(1S,2S)-N,N′-Dimethyl-1,2-cyclohexanediamine Methyl amines 142.24 Asymmetric alkylation, ligand precursor Minimal steric bulk; lower complexity

Key Findings from Research

Phosphine vs. Amine Donors: Phosphine-containing derivatives (e.g., target compound) exhibit superior performance in metal-catalyzed reactions due to stronger σ-donation and π-acceptance compared to amine-based analogues .

Steric Effects : Bulky substituents (e.g., di-p-tolylphosphine) enhance enantioselectivity but may reduce reaction rates in sterically congested systems .

Stereochemical Purity : Diastereomers like (1R,2R)- and (1S,2S)- forms show divergent catalytic activities, underscoring the necessity of precise synthesis to avoid racemization .

Hybrid Ligands: Compounds combining phosphine and nitrogen donors (e.g., Ru/Fe complexes in ) demonstrate versatility in multi-substrate catalysis but require complex synthetic routes .

Biological Activity

1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)- is a complex organic compound known for its potential applications in catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its role as a ligand in various catalytic processes and its implications in drug development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C44H44N2P2
  • Molecular Weight : 662.78 g/mol
  • Melting Point : >300 °C
  • Boiling Point : 749.8 ± 60.0 °C at 760 mmHg

These properties indicate a stable compound with significant thermal resistance, making it suitable for various chemical reactions.

Ligand Properties

The compound acts as a bidentate ligand due to the presence of two diphenylphosphino groups. Ligands of this nature are crucial in asymmetric catalysis, where they facilitate the formation of chiral products from achiral substrates.

Key Applications :

  • Asymmetric Catalysis : The compound has been utilized in reactions such as the Buchwald-Hartwig cross-coupling reaction and the Suzuki-Miyaura coupling reaction, which are essential for synthesizing pharmaceuticals and fine chemicals .
  • Catalytic Mechanisms : Studies have shown that this ligand can enhance the enantioselectivity of metal catalysts in hydrogenation reactions, showcasing its potential in producing chiral compounds .

Case Studies

  • Hydrogenation Reactions :
    • In a study involving various ketones, the use of 1,2-Cyclohexanediamine as a ligand resulted in improved yields and selectivity compared to traditional ligands. The research demonstrated that the ligand's steric and electronic properties significantly influence catalytic performance .
  • Synthesis of Complexes :
    • The compound has been used to synthesize dinuclear copper complexes that exhibit unique catalytic properties. These complexes have shown promise in mediating reactions that require high selectivity and efficiency .

Data Table: Biological Activity Overview

Activity Description
Asymmetric CatalysisEnhances enantioselectivity in metal-catalyzed reactions
HydrogenationImproves yields in hydrogenation of prochiral ketones
Complex FormationForms stable metal complexes with unique catalytic properties

Q & A

Q. Methodological Answer :

X-ray Crystallography : Resolves absolute configuration and ligand-metal coordination modes .

Multinuclear NMR :

  • ³¹P NMR : Confirms phosphine coordination (δ ~ -5 to +20 ppm for free vs. metal-bound phosphines).
  • ¹H/¹³C NMR : Assigns diastereotopic protons on the cyclohexane ring .

Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

How can researchers troubleshoot low yields in the ligand synthesis?

Q. Methodological Answer :

Optimize Reaction Parameters :

  • Increase reaction time (24–48 hrs) for slow alkylation steps.
  • Use anhydrous solvents (e.g., THF) to prevent hydrolysis of phosphine groups.

Purification Adjustments :

  • Switch to reverse-phase HPLC for polar byproducts.
  • Employ recrystallization (toluene/hexane) for crystalline derivatives .

Monitor Degradation : Phosphine oxides (P=O) may form via oxidation; use inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) .

What are the key applications of this compound in supramolecular chemistry?

Methodological Answer :
The ligand’s phosphine groups and chiral backbone enable:

Molecular Cage Construction : Acts as a vertex in self-assembled cages for gas storage (e.g., iodine uptake up to 3.78 g·g⁻¹) .

Coordination Polymers : Forms porous frameworks with Cu(I) or Ag(I) for selective CO₂ adsorption. Characterize porosity via BET surface area analysis .

Q. Methodological Answer :

Control Experiments :

  • Standardize substrate scope (e.g., styrene vs. aliphatic alkenes).
  • Replicate conditions (solvent, temperature, catalyst loading).

Advanced Analytics :

  • Use in situ IR or EPR to detect transient intermediates.
  • Compare turnover numbers (TON) under identical conditions .

Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., solvent polarity, counterion effects) .

What safety protocols are critical when handling this phosphine-containing compound?

Q. Methodological Answer :

Hazard Mitigation :

  • Use glove boxes for air-sensitive steps (phosphines oxidize readily).
  • Avoid skin contact; wear nitrile gloves and lab coats .

Waste Disposal :

  • Quench with aqueous H₂O₂ to oxidize phosphines to less toxic oxides.
  • Follow EPA guidelines for heavy-metal contamination (if metal complexes are present) .

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